2-chloro-N-(1-phenylethyl)acetamide
Overview
Description
2-chloro-N-(1-phenylethyl)acetamide is an organic compound with the molecular formula C10H12ClNO. It is a derivative of acetamide, where the acetamide group is substituted with a 2-chloro and a 1-phenylethyl group.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals used by early discovery researchers .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes at the molecular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-N-(1-phenylethyl)acetamide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(1-phenylethyl)acetamide typically involves the reaction of 1-phenylethylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H5CH2CH2NH2+ClCH2COCl→C6H5CH2CH2NHCOCH2Cl+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents like dichloromethane and controlled temperature settings .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acetic acid derivative and 1-phenylethylamine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as azidoacetamide or thiocyanatoacetamide derivatives.
Hydrolysis: Acetic acid derivatives and 1-phenylethylamine.
Comparison with Similar Compounds
- 2-chloro-N-(2-phenylethyl)acetamide
- 2,2-dichloro-N-(1-phenylethyl)acetamide
- N-(2,6-dimethylphenyl)-2-chloroacetamide
Comparison: 2-chloro-N-(1-phenylethyl)acetamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2-chloro-N-(1-phenylethyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-8(12-10(13)7-11)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGMICUPYDDHPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13230-80-3 | |
Record name | 13230-80-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8376 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 2-chloro-N-(1-phenylethyl)acetamide in the presented research?
A: In the provided research papers, this compound serves as a key starting material for synthesizing more complex heterocyclic compounds. Specifically, it plays a crucial role in constructing the pyrido[2,3-b][1,4]oxazine ring system. [] This heterocyclic scaffold is interesting due to its potential applications in medicinal chemistry and drug discovery.
Q2: Can you elaborate on the synthesis of pyrido[2,3-b][1,4]oxazine using this compound and explain the significance of this synthesis?
A: Researchers utilize a multi-step reaction sequence involving this compound to synthesize the pyrido[2,3-b][1,4]oxazine scaffold. [] The process starts by reacting this compound with 2-chloro-3-hydroxypyridine. This reaction leads to the formation of an intermediate compound that undergoes a Smiles rearrangement, ultimately forming the desired pyrido[2,3-b][1,4]oxazinone ring. Further modifications, including reduction and elimination steps, are then employed to obtain the final pyrido[2,3-b][1,4]oxazine derivative.
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